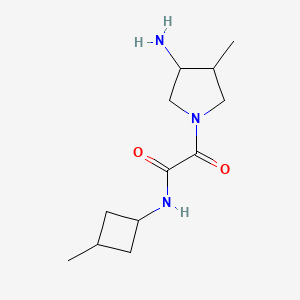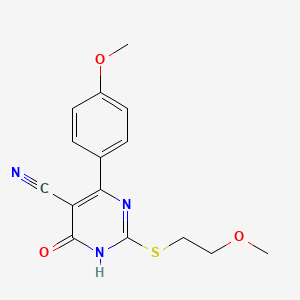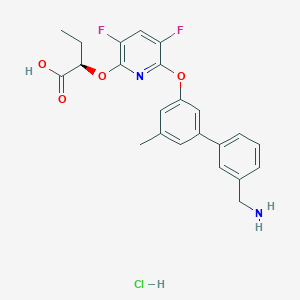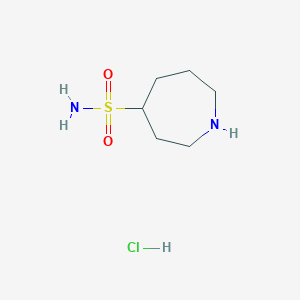
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in various biochemical pathways. This inhibition leads to a decrease in the activity of these enzymes, which can result in a decrease in the production of specific molecules and the inhibition of certain physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action and the specific pathways and enzymes that it affects. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and other diseases. Additionally, it has been shown to have potential as a drug delivery system and as a catalyst in chemical reactions.
実験室実験の利点と制限
The advantages of using 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide in laboratory experiments include its potential as a therapeutic agent, its potential as a drug delivery system, and its potential as a catalyst in chemical reactions. However, there are also limitations to using this compound in laboratory experiments. These limitations include the cost of synthesis, the complexity of the synthesis process, and the potential for toxicity.
将来の方向性
There are several future directions for research involving 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide. These directions include further studies on its mechanism of action, its potential as a therapeutic agent for specific diseases, and its potential as a drug delivery system. Additionally, future research could focus on the development of new materials and the use of this compound as a catalyst in chemical reactions. Further studies could also be conducted to determine the potential toxicity of this compound and to develop methods for reducing any potential toxicity.
合成法
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is synthesized using a multi-step process that involves the reaction of specific reagents in a controlled environment. The synthesis begins with the reaction of 3-methylcyclobutanone with hydroxylamine hydrochloride to yield 3-methylcyclobutanone oxime. This oxime is then reacted with 3-methylcyclobutanone to yield 3-methylcyclobutanone oxime ether. The final step involves the reaction of 3-methylcyclobutanone oxime ether with N-(tert-butoxycarbonyl)-3-aminopyrrolidine to yield this compound.
科学的研究の応用
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide has potential applications in various fields of scientific research. It has been studied for its potential use as a drug delivery system, as well as its potential as a therapeutic agent for the treatment of various diseases. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
特性
IUPAC Name |
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-7-3-9(4-7)14-11(16)12(17)15-5-8(2)10(13)6-15/h7-10H,3-6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZBZIINZBCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)C(=O)N2CC(C(C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358292.png)
![6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358301.png)
![2-[3-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358303.png)
![2-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358317.png)



![6-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B7358325.png)

![3-Butyl-8-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-7-methylpurine-2,6-dione](/img/structure/B7358337.png)
![2-(6-methoxypyridin-2-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7358342.png)
![3-cyclopropyl-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]piperidine-1-carboxamide](/img/structure/B7358346.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-chloropyridin-2-yl)propanamide](/img/structure/B7358350.png)
